![molecular formula C11H9Br2N3O2 B7658945 2-[(5,7-Dibromoquinolin-8-yl)oxy]acetohydrazide](/img/structure/B7658945.png)
2-[(5,7-Dibromoquinolin-8-yl)oxy]acetohydrazide
概要
説明
2-[(5,7-Dibromoquinolin-8-yl)oxy]acetohydrazide is a quinoline derivative known for its significant biological activities. Quinoline derivatives are widely recognized for their antimicrobial, antimalarial, and anticancer properties . This compound, in particular, has shown promise in various scientific research applications due to its unique chemical structure and properties.
科学的研究の応用
Chemistry: It serves as a precursor for the synthesis of other quinoline derivatives with enhanced biological activities.
Biology: The compound has shown significant antimicrobial activity against various Gram-positive and Gram-negative bacteria.
Medicine: It is being investigated for its potential anticancer properties, particularly in inhibiting the growth of cancer cells.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and catalysts.
準備方法
The synthesis of 2-[(5,7-Dibromoquinolin-8-yl)oxy]acetohydrazide typically begins with 5,7-dibromo-8-hydroxyquinoline as the starting material . The synthetic route involves the following steps:
Formation of 5,7-dibromoquinolin-8-yloxyacetohydrazide: This is achieved by reacting 5,7-dibromo-8-hydroxyquinoline with chloroacetic acid hydrazide under basic conditions.
Purification: The crude product is purified using recrystallization techniques to obtain the final compound in high purity.
化学反応の分析
2-[(5,7-Dibromoquinolin-8-yl)oxy]acetohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinoline N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The bromine atoms in the quinoline ring can be substituted with other nucleophiles, leading to a variety of derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific reagents and conditions used.
作用機序
The mechanism of action of 2-[(5,7-Dibromoquinolin-8-yl)oxy]acetohydrazide involves its interaction with specific molecular targets and pathways . The compound is known to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to rapid bacterial death. In cancer cells, it interferes with cell division and induces apoptosis through various signaling pathways.
類似化合物との比較
2-[(5,7-Dibromoquinolin-8-yl)oxy]acetohydrazide can be compared with other quinoline derivatives such as:
2-(5,7-Dibromoquinolin-8-yloxy)-N’-(4-nitrobenzylidene)acetohydrazide: This compound has similar antimicrobial properties but differs in its specific molecular targets and pathways.
2-(2-Methylquinolin-8-yl)oxyacetohydrazide: Known for its corrosion inhibition properties, this compound is used in different industrial applications.
The uniqueness of this compound lies in its dual antimicrobial and anticancer activities, making it a versatile compound for various scientific research applications.
特性
IUPAC Name |
2-(5,7-dibromoquinolin-8-yl)oxyacetohydrazide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9Br2N3O2/c12-7-4-8(13)11(18-5-9(17)16-14)10-6(7)2-1-3-15-10/h1-4H,5,14H2,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBXMNCSOWIWWKJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C(C=C2Br)Br)OCC(=O)NN)N=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9Br2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


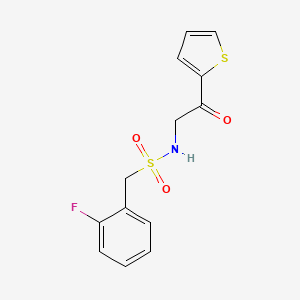
![[2-(4-iodoanilino)-2-oxoethyl] (1R,9R)-6-oxo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-diene-11-carbodithioate](/img/structure/B7658864.png)
![2-chloro-6-fluoro-N-[1-(2-hydroxyethyl)cyclobutyl]benzenesulfonamide](/img/structure/B7658866.png)
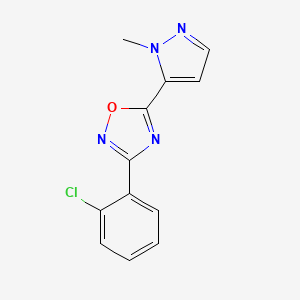
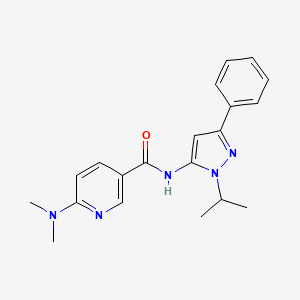
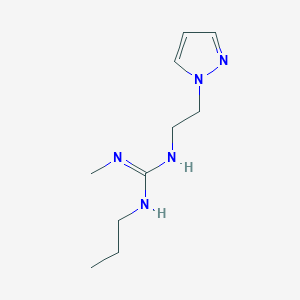
![2-[2-(1,3-Dioxolan-2-yl)ethylsulfanyl]-5-[(3-fluorophenyl)methyl]-1,3,4-oxadiazole](/img/structure/B7658913.png)
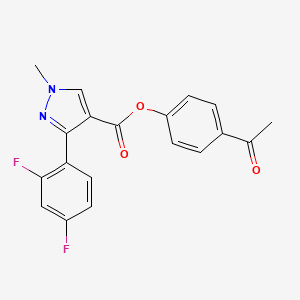
![2-[2-(1,3-Dioxolan-2-yl)ethylsulfanyl]-5-(3-methylthiophen-2-yl)-1,3,4-oxadiazole](/img/structure/B7658924.png)

![4-[1-[(3-Chloropyridin-4-yl)methyl]piperidin-4-yl]-1,4-thiazinane 1,1-dioxide](/img/structure/B7658939.png)
![N-[(4-chlorophenyl)-(4-methylmorpholin-2-yl)methyl]-1-ethylpyrazol-4-amine](/img/structure/B7658952.png)
![1-[2-(1,3-Dioxolan-2-yl)ethyl]-4-iodopyrazole](/img/structure/B7658970.png)
![N-[3-(3-fluorophenyl)propyl]-3-(2-hydroxypropyl)morpholine-4-carboxamide](/img/structure/B7658973.png)
